1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine
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Overview
Description
1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is a synthetic organic compound that features a piperazine ring substituted with two distinct aromatic groups. The presence of trifluoromethyl and trimethoxy groups in its structure makes it an interesting subject for various chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Aromatic Groups: The piperazine core is then subjected to nucleophilic substitution reactions with 4-(trifluoromethyl)benzyl chloride and 2,4,5-trimethoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl and trimethoxy groups may enhance its binding affinity and selectivity, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the piperazine and trimethoxy groups.
2,4,5-Trimethoxybenzylamine: Contains the trimethoxybenzyl group but lacks the piperazine and trifluoromethyl groups.
Uniqueness
1-[[4-(Trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine is unique due to the combination of its trifluoromethyl and trimethoxy groups attached to a piperazine core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
5097-19-8 |
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Molecular Formula |
C22H27F3N2O3 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[[4-(trifluoromethyl)phenyl]methyl]-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H27F3N2O3/c1-28-19-13-21(30-3)20(29-2)12-17(19)15-27-10-8-26(9-11-27)14-16-4-6-18(7-5-16)22(23,24)25/h4-7,12-13H,8-11,14-15H2,1-3H3 |
InChI Key |
BCDSJSNRGSAIHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)CC3=CC=C(C=C3)C(F)(F)F)OC)OC |
Origin of Product |
United States |
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